![molecular formula C10H5F3N4O B1672307 FCCP CAS No. 370-86-5](/img/structure/B1672307.png)
FCCP
Overview
Description
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) is an ionophore that is a mobile ion carrier . It is referred to as an uncoupling agent because it disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation .
Synthesis Analysis
FCCP is known to inhibit oxidative phosphorylation as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane .
Molecular Structure Analysis
The molecular formula of FCCP is C10H5F3N4O . It is a nitrile and hydrazone .
Chemical Reactions Analysis
FCCP disrupts ATP synthesis by transporting protons across the mitochondrial inner membrane, interfering with the proton gradient . It also induces apoptosis . FCCP is well-known to induce plasma membrane depolarization in many cell types and species .
Physical And Chemical Properties Analysis
FCCP is a potent uncoupler of mitochondrial oxidative phosphorylation . It functions as a lipophilic cationic proton translocator that freely carries dissociable protons across membranes and dissipates the proton gradient .
Scientific Research Applications
Mitochondrial Oxidative Phosphorylation (OXPHOS) Uncoupler
FCCP is known to be an uncoupler of mitochondrial oxidative phosphorylation (OXPHOS), which means it disrupts the process of ATP synthesis in mitochondria . This property makes FCCP a useful tool in studies investigating the role of mitochondrial function in various cellular processes.
Stem Cell Research
FCCP has been used in stem cell research, particularly with human mesenchymal stem cells (hMSCs). Studies have shown that exposure to FCCP can lead to a dose-dependent decrease in hMSC micromotion and wound-healing migration . This suggests that FCCP could be used to study the effects of mitochondrial function on stem cell behavior.
Cell Migration Studies
The impact of FCCP on cell migration has been observed in wound healing studies. FCCP has been shown to decrease the rate of cell migration in a dose-dependent manner . This makes FCCP a valuable tool in research aimed at understanding the mechanisms behind cell migration and wound healing.
Bio-Sensing Applications
FCCP has been used in conjunction with Electric Cell-substrate Impedance Sensing (ECIS) to monitor morphological changes of adherent cells in tissue culture . This application of FCCP helps in the sensitive detection of both the micromotion and wound-healing migration of cells .
Research on Mitochondrial Dynamics
FCCP’s ability to uncouple mitochondrial OXPHOS makes it a useful tool in studying mitochondrial dynamics. Research has shown that partial uncoupling of mitochondrial OXPHOS by FCCP reduces micromotion and wound healing migration of hMSCs .
Cell Behavior Quantification
FCCP has been used in combination with impedance-based methods like ECIS to quantify cell behavior in tissue culture . This application allows for the real-time monitoring of changes in cell behavior in response to various concentrations of FCCP .
Mechanism of Action
Target of Action
FCCP primarily targets the mitochondria in cells . It acts as an uncoupler of oxidative phosphorylation , disrupting ATP synthesis by transporting hydrogen ions across the mitochondrial membrane .
Mode of Action
FCCP functions as a protonophore , a mobile ion carrier . It transports hydrogen ions across the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation . This action disrupts ATP synthesis, leading to a decrease in the mitochondrial membrane potential .
Biochemical Pathways
FCCP affects the oxidative phosphorylation pathway . By transporting hydrogen ions across the mitochondrial membrane, it disrupts the proton gradient required for ATP synthesis . This action uncouples the process of electron transport and ATP synthesis, leading to a decrease in ATP production and an increase in heat generation .
Result of Action
The primary result of FCCP’s action is the disruption of ATP synthesis . This can lead to a variety of cellular effects, including changes in cell metabolism and potential cell death due to energy failure . At low concentrations, FCCP has been reported to induce reactive oxygen species (ROS) production, which can lead to oxidative stress and potential cell damage .
Action Environment
The action of FCCP can be influenced by various environmental factors. For instance, the pH of the environment can affect the proton gradient and thus the ability of FCCP to transport hydrogen ions Additionally, the presence of other molecules that affect mitochondrial function or membrane permeability could potentially influence the efficacy and stability of FCCP
Safety and Hazards
Future Directions
There are several studies that have used FCCP to investigate various biological processes. For example, FCCP has been used to investigate the role of mitochondria in cellular function . It has also been used to study the effects of mitochondrial uncoupling on various cellular processes . Future research could further explore these areas and the potential therapeutic applications of FCCP .
properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZRVOVNUMQTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190494 | |
Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
CAS RN |
370-86-5 | |
Record name | FCCP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQR3W2FLV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The provided research does not delve into the computational chemistry aspects of FCCP. Further investigation would be needed to explore simulations, calculations, and QSAR models related to this compound.
ANone: Detailed SAR studies on FCCP and its derivatives are not presented in the provided research. Investigating how structural modifications affect activity, potency, and selectivity would be an interesting avenue for further research.
ANone: While the provided research does not offer a historical overview, FCCP's use as a mitochondrial uncoupler dates back several decades. It has been instrumental in understanding mitochondrial function, energy metabolism, and cellular responses to metabolic stress.
ANone: Absolutely. FCCP research spans disciplines like biochemistry, cell biology, neuroscience, and physiology. It plays a crucial role in studying:
- Mitochondrial physiology: FCCP helps dissect the mechanisms of oxidative phosphorylation and ATP synthesis. [, , , ]
- Cellular responses to metabolic stress: Researchers use FCCP to understand how cells adapt to energy depletion, triggering processes like autophagy and apoptosis. [, , , , , ]
- Ion channel regulation: FCCP's effects on intracellular calcium and other ions provide insights into ion channel gating mechanisms. [, , , , ]
- Neurodegenerative diseases: FCCP is used to model mitochondrial dysfunction in diseases like Alzheimer's and ALS, contributing to our understanding of disease mechanisms and potential therapeutic targets. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.